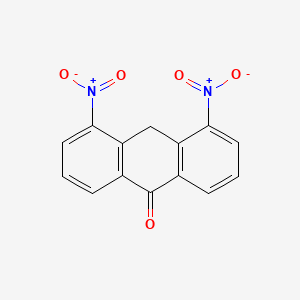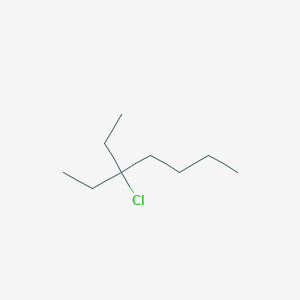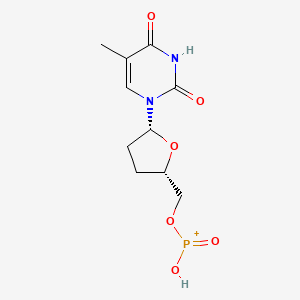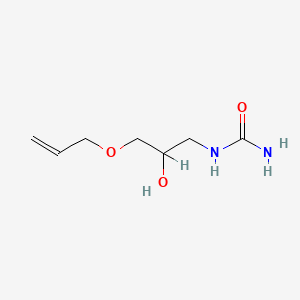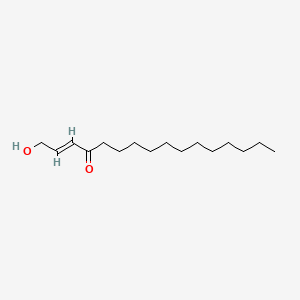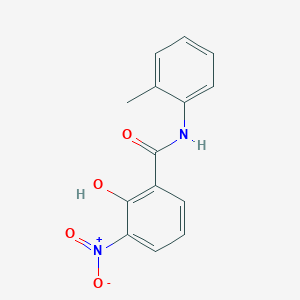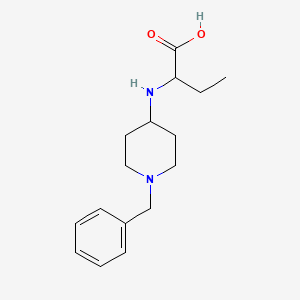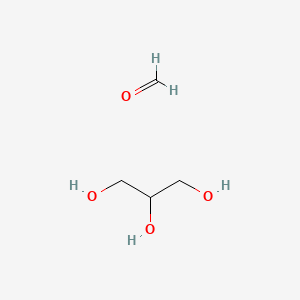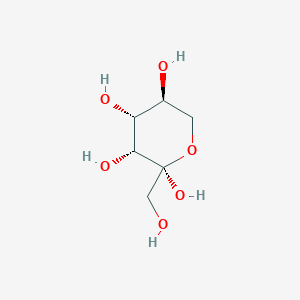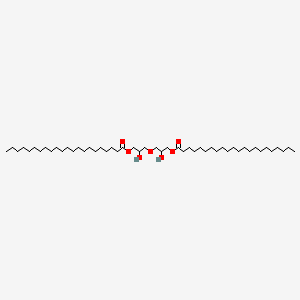
Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate: is a chemical compound with the molecular formula C50H98O7 and a molar mass of 811.31 g/mol . It is also known by its systematic name [3-(3-docosanoyloxy-2-hydroxypropoxy)-2-hydroxypropyl] docosanoate . This compound is characterized by its complex structure, which includes ester and ether functional groups, as well as hydroxyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate typically involves the esterification of docosanoic acid with a diol, such as 2-hydroxypropane-1,3-diol . The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions to drive the esterification to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for ester reduction.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or ethers.
Scientific Research Applications
Chemistry: Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate is used as an intermediate in the synthesis of complex organic molecules .
Biology: In biological research, this compound can be used to study lipid metabolism and the role of esters in biological systems .
Industry: In the industrial sector, it is used as a surfactant and emulsifying agent in the formulation of cosmetics and personal care products .
Mechanism of Action
The mechanism of action of Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate involves its interaction with lipid membranes and proteins . The ester and ether groups allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, the hydroxyl groups can form hydrogen bonds with proteins, influencing their structure and function .
Comparison with Similar Compounds
Glycerol monostearate: Similar in structure but with a shorter fatty acid chain.
Polysorbate 80: Another ester-based surfactant used in similar applications.
Uniqueness: Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate is unique due to its long-chain fatty acid components, which provide enhanced hydrophobic interactions and stability in emulsions .
Properties
CAS No. |
93776-81-9 |
|---|---|
Molecular Formula |
C50H98O7 |
Molecular Weight |
811.3 g/mol |
IUPAC Name |
[3-(3-docosanoyloxy-2-hydroxypropoxy)-2-hydroxypropyl] docosanoate |
InChI |
InChI=1S/C50H98O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-49(53)56-45-47(51)43-55-44-48(52)46-57-50(54)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h47-48,51-52H,3-46H2,1-2H3 |
InChI Key |
VEPAYTBMKDMGDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


